3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride
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Overview
Description
3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride typically involves the reaction of 4-hydroxyphenylhydrazones of isatin derivatives with lead compounds to form the corresponding azines . The reaction with hydrogen chloride proceeds as theoretically predicted, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include lead compounds for oxidation and hydrogen chloride for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include azines and other derivatives of isatin
Scientific Research Applications
3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride involves its interaction with molecular targets and pathways in biological systems. The compound’s redox potential plays a crucial role in its activity, influencing electron transfer processes and the formation of reactive intermediates . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2-hydroxypropanoic acid
- N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide
- N-[2,3,5,5,6,6-Hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide
Uniqueness
3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride is unique due to its specific chemical structure, which imparts distinct redox properties and biological activities . Compared to similar compounds, it exhibits a higher redox potential and a broader range of applications in scientific research .
Properties
CAS No. |
831223-43-9 |
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Molecular Formula |
C24H17ClN4O |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
4-[(10-phenylphenazin-10-ium-2-yl)diazenyl]phenol;chloride |
InChI |
InChI=1S/C24H16N4O.ClH/c29-20-13-10-17(11-14-20)26-27-18-12-15-22-24(16-18)28(19-6-2-1-3-7-19)23-9-5-4-8-21(23)25-22;/h1-16H;1H |
InChI Key |
CDWKKCKRJVLOLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=C3C=C(C=CC3=NC4=CC=CC=C42)N=NC5=CC=C(C=C5)O.[Cl-] |
Origin of Product |
United States |
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